

# Application Notes and Protocols for the Regioselective Synthesis of Substituted 2H- Indazoles

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## Compound of Interest

**Compound Name:** 3-Bromo-2-methyl-6-nitro-2H-indazole

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These application notes provide a detailed overview of modern and efficient methods for the regioselective synthesis of substituted 2H-indazoles, a crucial scaffold in medicinal chemistry. This document includes summaries of key synthetic strategies, quantitative data on reaction outcomes, detailed experimental protocols, and visual diagrams of reaction pathways and workflows.

## Introduction

2H-Indazoles are a class of nitrogen-containing heterocyclic compounds that are of significant interest in drug discovery and development due to their diverse pharmacological activities. The regioselective synthesis of substituted 2H-indazoles is a key challenge in organic synthesis. This document outlines several powerful and reliable methods to achieve this, providing researchers with the necessary information to select and implement the most suitable strategy for their specific needs.

## I. Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis offers a versatile and efficient approach to the regioselective synthesis of 2H-indazoles. Palladium, copper, and rhodium catalysts are prominently featured

in these methodologies.

## A. Palladium-Catalyzed Intramolecular Amination

A robust method for the synthesis of 2-aryl-2H-indazoles involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. This reaction proceeds via the formation of a new N(1)-C(7a) bond.<sup>[1][2]</sup> The combination of Pd(OAc)<sub>2</sub> as the catalyst, dppf as the ligand, and t-BuONa as the base has been found to be highly effective.<sup>[1][2]</sup> This method tolerates a wide range of electron-donating and electron-withdrawing substituents on both the aryl hydrazine and the bromobenzyl moiety.<sup>[1]</sup>

Table 1: Palladium-Catalyzed Intramolecular Amination of N-aryl-N-(o-bromobenzyl)hydrazines

Entry	Substrate (N-aryl-N-(o-bromobenzyl)hydrazine)	Product (2-aryl-2H-indazole)	Yield (%)
1	N-(p-tolyl)-N-(o-bromobenzyl)hydrazine	2-(p-tolyl)-2H-indazole	75
2	N-(4-methoxyphenyl)-N-(o-bromobenzyl)hydrazine	2-(4-methoxyphenyl)-2H-indazole	82
3	N-(4-chlorophenyl)-N-(o-bromobenzyl)hydrazine	2-(4-chlorophenyl)-2H-indazole	68
4	N-phenyl-N-(2-bromo-5-fluorobenzyl)hydrazine	5-fluoro-2-phenyl-2H-indazole	71

Experimental Protocol: General Procedure for Palladium-Catalyzed Intramolecular Amination<sup>[1]</sup>

- To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 mmol), Pd(OAc)<sub>2</sub> (0.05 mmol), dppf (0.075 mmol), and t-BuONa (1.5 mmol).
- Add anhydrous toluene (3.5 mL) to the tube.
- Seal the pressure tube and purge with argon.
- Heat the reaction mixture at 90 °C for 15 hours.
- After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with a 50% ether/hexanes mixture.
- Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to afford the desired 2-aryl-2H-indazole.

## B. Copper-Catalyzed Three-Component Synthesis

A highly efficient one-pot, three-component reaction for the synthesis of 2H-indazoles utilizes a copper catalyst to bring together 2-bromobenzaldehydes, primary amines, and sodium azide. [3][4] This method is notable for its operational simplicity and broad substrate scope, with high tolerance for various functional groups.[3][4] Copper(I) iodide is a commonly used catalyst for this transformation.[5]

Table 2: Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

Entry	2-Bromobenzaldehyde	Primary Amine	Product	Yield (%)
1	2-Bromobenzaldehyde	Aniline	2-Phenyl-2H-indazole	85
2	2-Bromo-5-fluorobenzaldehyde	Benzylamine	2-Benzyl-5-fluoro-2H-indazole	78
3	2-Bromo-4-methylbenzaldehyde	Cyclohexylamine	2-Cyclohexyl-4-methyl-2H-indazole	82
4	2-Bromobenzaldehyde	4-Methoxyaniline	2-(4-Methoxyphenyl)-2H-indazole	88

Experimental Protocol: General Procedure for Copper-Catalyzed Three-Component Synthesis<sup>[5]</sup>

- In an oven-dried 25 mL round-bottom flask, combine CuI (0.15 mmol), 2-bromobenzaldehyde (1.5 mmol), sodium azide (3.0 mmol), and the primary amine (1.8 mmol).
- Add DMSO (5 mL) to the flask.
- Heat the reaction mixture to 120-130 °C overnight.
- After cooling, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired 2H-indazole.

## C. Rhodium-Catalyzed C-H Activation/Annulation

A convergent and highly functional group-compatible synthesis of N-aryl-2H-indazoles is achieved through the rhodium(III)-catalyzed C-H bond addition of azobenzenes to aldehydes. [6][7] This formal [4+1] annulation proceeds via ortho C-H bond activation of the azobenzene, directed by the azo group, followed by cyclative capture.[6][7]

Table 3: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles from Azobenzenes and Aldehydes

Entry	Azobenzene	Aldehyde	Product	Yield (%)
1	Azobenzene	Benzaldehyde	2,3-Diphenyl-2H-indazole	85
2	4,4'-Dichloroazobenzene	Acetaldehyde	3-Methyl-2-(4-chlorophenyl)-6-chloro-2H-indazole	72
3	Azobenzene	4-Methoxybenzaldehyde	3-(4-Methoxyphenyl)-2-phenyl-2H-indazole	80
4	4-Methylazobenzene	Formaldehyde	2-p-Tolyl-2H-indazole	65

### Experimental Protocol: General Procedure for Rhodium-Catalyzed Indazole Synthesis[6]

- To a screw-cap vial, add the azobenzene (0.20 mmol), aldehyde (0.40 mmol),  $[\text{Cp}^*\text{RhCl}_2]_2$  (5 mol %), and  $\text{AgSbF}_6$  (20 mol %).
- Add 1,4-dioxane (1.0 mL) and cap the vial.
- Heat the reaction mixture at 80 °C for 24 hours.
- After cooling, dilute the mixture with dichloromethane and filter through a plug of silica gel.

- Concentrate the filtrate and purify the residue by flash chromatography to afford the N-aryl-2H-indazole.

## II. [3+2] Dipolar Cycloaddition of Arynes and Sydrones

A rapid and highly efficient method for the regioselective synthesis of 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes with sydrones.<sup>[8][9][10]</sup> This reaction proceeds under mild conditions and provides excellent yields with no contamination from the corresponding 1H-indazole isomers.<sup>[8]</sup> The reaction is believed to proceed through an initial cycloaddition to form a bicyclic adduct, which then undergoes a retro-[4+2] reaction with the extrusion of carbon dioxide to yield the 2H-indazole.<sup>[8]</sup>

Table 4: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Arynes and Sydrones

Entry	Aryne Precursor	Sydnone	Product	Yield (%)
1	2-(Trimethylsilyl)phenyl triflate	3-Phenylsydnone	2-Phenyl-2H-indazole	95
2	2-(Trimethylsilyl)phenyl triflate	3-(4-Chlorophenyl)sydone	2-(4-Chlorophenyl)-2H-indazole	89
3	2-(Trimethylsilyl)-4,5-methylenedioxypheyl triflate	3-Phenylsydnone	5,6-Methylenedioxy-2-phenyl-2H-indazole	85
4	2-(Trimethylsilyl)phenyl triflate	3-(4-Methoxyphenyl)sydone	2-(4-Methoxyphenyl)-2H-indazole	92

Experimental Protocol: General Procedure for [3+2] Dipolar Cycloaddition<sup>[8]</sup>

- To an oven-dried 10 mL round-bottom flask equipped with a stir bar, add the aryne precursor (e.g., 2-(trimethylsilyl)phenyl triflate, ~1.2 equiv) and the sydnone (0.4 mmol).
- Add THF (4 mL) and stir the mixture until all solids dissolve.
- Add a solution of TBAF in THF (1.0 M, ~2.4 equiv) dropwise at room temperature.
- Stir the reaction mixture at room temperature and monitor by TLC.
- Upon completion, quench the reaction with saturated aqueous NH<sub>4</sub>Cl.
- Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over MgSO<sub>4</sub>, and concentrate.
- Purify the residue by column chromatography to afford the desired 2H-indazole.

### III. One-Pot Condensation-Cadogan Reductive Cyclization

This method provides a mild and operationally simple one-pot synthesis of 2H-indazoles from readily available starting materials.<sup>[11][12]</sup> The process involves the condensation of an ortho-nitrobenzaldehyde with a primary amine to form an ortho-imino-nitrobenzene intermediate, which then undergoes a reductive cyclization promoted by a phosphine reducing agent, such as tri-n-butylphosphine.<sup>[11]</sup>

Table 5: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis

Entry	O-nitrobenzaldehyde	Amine	Product	Yield (%)
1	2-Nitrobenzaldehyde	Aniline	2-Phenyl-2H-indazole	85
2	5-Chloro-2-nitrobenzaldehyde	4-Fluoroaniline	6-Chloro-2-(4-fluorophenyl)-2H-indazole	78
3	2-Nitrobenzaldehyde	Benzylamine	2-Benzyl-2H-indazole	82
4	4,5-Dimethoxy-2-nitrobenzaldehyde	Aniline	5,6-Dimethoxy-2-phenyl-2H-indazole	90

Experimental Protocol: General Procedure for One-Pot Condensation-Cadogan Reductive Cyclization[11]

- In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol.
- Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the condensation reaction.
- To the reaction mixture, add tri-n-butylphosphine (1.5 eq).
- Continue to stir the mixture at 80 °C and monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
- After cooling, concentrate the reaction mixture under reduced pressure.
- Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

## IV. N-N Bond-Forming Oxidative Cyclization

A method for the synthesis of indazoles, including 2-substituted 2H-indazoles, from readily available 2-aminomethyl-phenylamines has been developed via an N-N bond-forming oxidative cyclization.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#) The use of ammonium molybdate and hydrogen peroxide at room temperature provides an efficient means to achieve this transformation.[\[14\]](#)

Table 6: N-N Bond-Forming Oxidative Cyclization for 2H-Indazole Synthesis

Entry	2-Aminomethyl-phenylamine Derivative	Product	Yield (%)
1	(2-Aminophenyl) (phenyl)methanamine	2-Phenyl-2H-indazole	89
2	1-(2-Aminophenyl)-N- methylethanamine	2-Ethyl-2H-indazole	75
3	(2-Amino-5- chlorophenyl) (cyclopropyl)methana mine	6-Chloro-2- cyclopropyl-2H- indazole	81
4	(2-Amino-4- methoxyphenyl)(p- tolyl)methanamine	5-Methoxy-2-(p- tolyl)-2H-indazole	84

Experimental Protocol: General Procedure for N-N Bond-Forming Oxidative Cyclization[\[14\]](#)

- Dissolve the 2-aminomethyl-phenylamine substrate (1.00 equiv) in methanol (3 mL).
- Cool the solution to 0 °C in an ice bath.
- Add ammonium molybdate (1.00 equiv) followed by the dropwise addition of 30% aqueous H<sub>2</sub>O<sub>2</sub> (10.00 equiv).
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic phases with brine, dry over  $\text{MgSO}_4$ , and concentrate in vacuo.
- Purify the crude product by preparative chromatography to obtain the desired 2H-indazole.

## V. Electrochemical Synthesis

Electrochemical methods provide an environmentally friendly approach for the synthesis and functionalization of 2H-indazoles, often avoiding the need for chemical oxidants or catalysts.

[18][19][20] For example, an electrochemical oxo-amination of 2H-indazoles has been developed.[18]

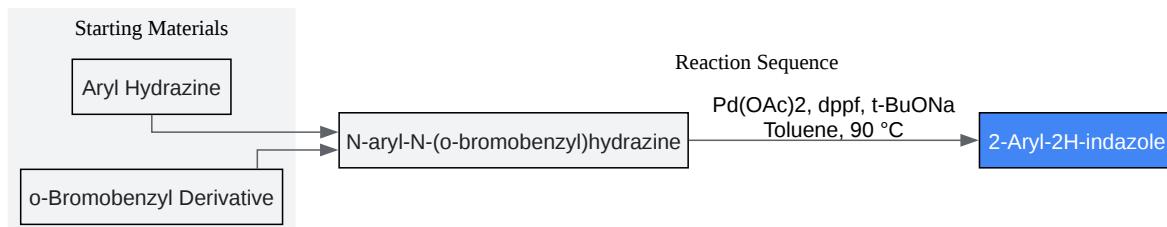
Note on Electrochemical Protocols: The specific setup and conditions for electrochemical synthesis can vary significantly depending on the desired transformation and the equipment available. The following is a general example of a constant current electrolysis setup.

### Experimental Protocol: General Setup for Electrochemical Synthesis

- The electrolysis is carried out in an undivided cell equipped with a graphite anode and a platinum cathode.
- The 2H-indazole substrate and any necessary reagents are dissolved in an appropriate solvent containing a supporting electrolyte (e.g.,  $\text{n-Bu}_4\text{NPF}_6$  in  $\text{CH}_3\text{CN}$ ).
- A constant current is applied to the cell using a galvanostat.
- The reaction is monitored by TLC or GC-MS.
- Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

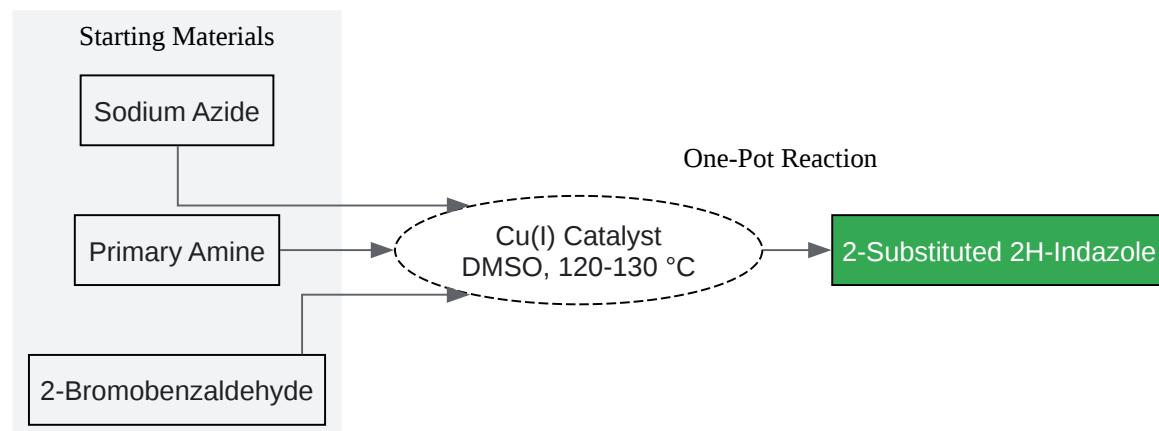
## Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic methodologies described above.



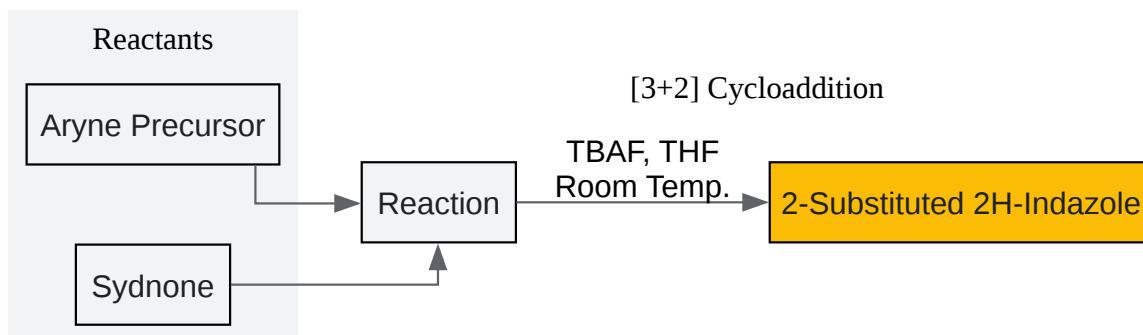
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Caption: Palladium-Catalyzed Intramolecular Amination Workflow.

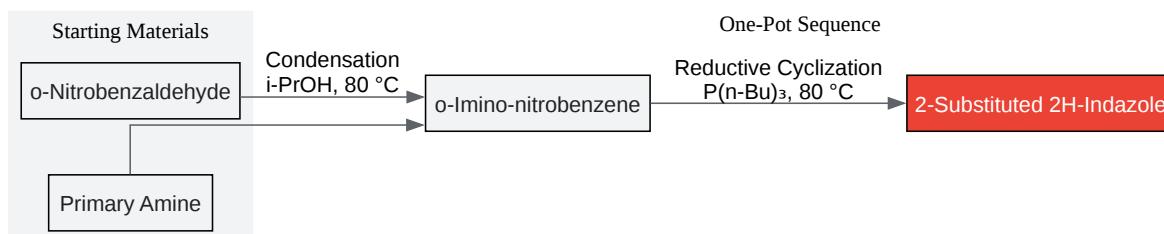


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Caption: Copper-Catalyzed Three-Component Synthesis.

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Caption: [3+2] Dipolar Cycloaddition of Arynes and Sydnones.

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